2(S)-Hydroxy-3-butenylglucosinolate 2(S)-Hydroxy-3-butenylglucosinolate
Brand Name: Vulcanchem
CAS No.: 19237-18-4
VCID: VC0098077
InChI: InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1
SMILES: C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Molecular Formula: C11H19NO10S2
Molecular Weight: 389.4 g/mol

2(S)-Hydroxy-3-butenylglucosinolate

CAS No.: 19237-18-4

Main Products

VCID: VC0098077

Molecular Formula: C11H19NO10S2

Molecular Weight: 389.4 g/mol

2(S)-Hydroxy-3-butenylglucosinolate - 19237-18-4

CAS No. 19237-18-4
Product Name 2(S)-Hydroxy-3-butenylglucosinolate
Molecular Formula C11H19NO10S2
Molecular Weight 389.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate
Standard InChI InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1
Standard InChIKey MYHSVHWQEVDFQT-QSKOKFRPSA-N
Isomeric SMILES C=C[C@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
SMILES C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Canonical SMILES C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Synonyms epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt
PubChem Compound 9576649
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator